![molecular formula C19H21N3O2S2 B2952922 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-24-0](/img/structure/B2952922.png)
3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee et al. (2009) explored the potential of certain thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important enzymes in nucleotide synthesis. These compounds exhibited strong inhibition of human TS and DHFR, showing promise as antitumor agents due to their capacity to interfere with tumor cell nucleotide synthesis (Gangjee et al., 2009).
2. Anti-Inflammatory and Analgesic Activities
Hafez and El-Gazzar (2008) synthesized a series of thieno[2,3-d]pyrimidines and evaluated their anti-inflammatory and analgesic properties. Some compounds in this series demonstrated higher effectiveness compared to standard drugs like Indomethacin and Aspirin, without causing ulcerogenic effects. This suggests potential applications in treating inflammatory conditions and pain management (Hafez & El-Gazzar, 2008).
3. Antibacterial, Antifungal, and Anti-tubercular Potential
Akhaja and Raval (2012) reported on the synthesis of derivatives involving thieno[2,3-d]pyrimidin-4(3H)-one, which were tested for their antibacterial, antifungal, and anti-tubercular activities. These findings indicate the potential of thieno[2,3-d]pyrimidine compounds in addressing various infectious diseases (Akhaja & Raval, 2012).
4. Antioxidant Properties
Aziz et al. (2021) synthesized novel derivatives of thieno[2,3-d]pyrimidine and tested their antioxidant properties. One particular compound showed higher antioxidant activity than ascorbic acid, indicating a potential application in combating oxidative stress-related conditions (Aziz et al., 2021).
5. Antimicrobial Activity
Several studies have shown the effectiveness of thieno[2,3-d]pyrimidine derivatives in antimicrobial applications. For instance, Sirakanyan et al. (2015) synthesized compounds that displayed promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015). Youssef et al. (2011) reported the biocidal properties of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives against various bacteria and fungi (Youssef et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that similar compounds interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities .
Pharmacokinetics
The synthesis of similar compounds has been reported , which could potentially provide insights into their pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .
Action Environment
The synthesis of similar compounds has been reported , which could potentially provide insights into how environmental factors might influence their action.
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21-18(24)17-14(10-12(2)26-17)20-19(21)25-11-16(23)22-9-8-13-6-4-5-7-15(13)22/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUDQJKGUITULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


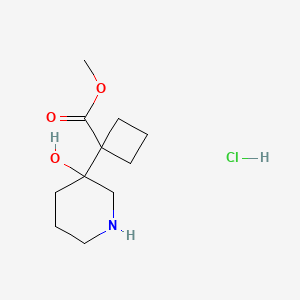


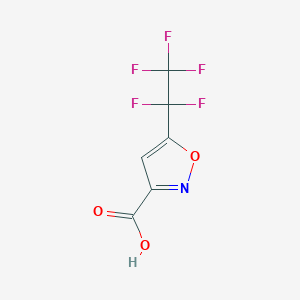
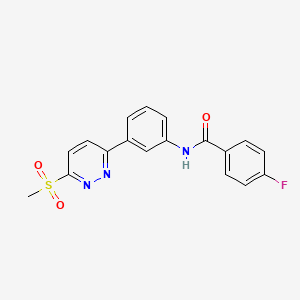
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)
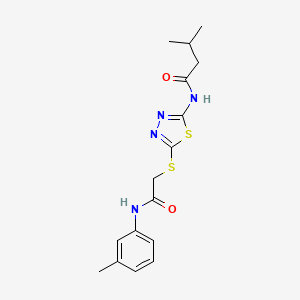
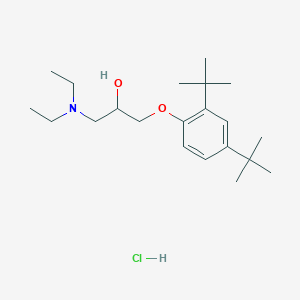
![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)
